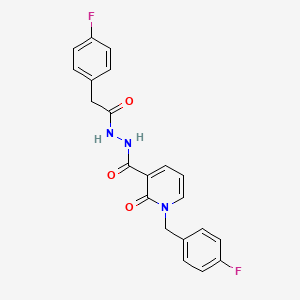
1-(4-fluorobenzyl)-N'-(2-(4-fluorophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorobenzyl)-N'-(2-(4-fluorophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C21H17F2N3O3 and its molecular weight is 397.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-fluorobenzyl)-N'-(2-(4-fluorophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide (CAS Number: 1105242-98-5) is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
- Molecular Formula : C21H17F2N3O3
- Molecular Weight : 397.4 g/mol
- Structure : The compound features a dihydropyridine core, which is known for various biological activities.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant activity can be quantitatively assessed using assays such as DPPH and ABTS.
Anticancer Activity
Several studies have explored the anticancer potential of dihydropyridine derivatives. For instance, compounds structurally related to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
| Study | Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Ali et al. (2012) | Human pancreatic cancer (Patu8988) | Not specified | Induces apoptosis via caspase activation |
| Bender et al. (2009) | Human gastric cancer (SGC7901) | Not specified | Inhibits cell cycle progression |
Enzyme Inhibition
The compound may also exhibit inhibitory effects on key enzymes involved in metabolic pathways. For example, similar compounds have been tested for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are significant in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects may include:
- Free Radical Scavenging : Reducing oxidative stress by neutralizing free radicals.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through caspase pathways.
- Enzyme Modulation : Altering the activity of enzymes crucial for cellular signaling and metabolism.
Case Studies
-
Anticancer Efficacy
- In vitro studies demonstrated that derivatives with similar structures inhibited the growth of various cancer cell lines more effectively than standard treatments.
- Mechanistic studies revealed that these compounds could activate apoptotic pathways, leading to increased rates of cell death in targeted cancer cells.
-
Neuroprotective Effects
- Research has indicated that certain dihydropyridine derivatives can protect neuronal cells from oxidative damage, suggesting potential applications in treating neurodegenerative diseases.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)acetyl]-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O3/c22-16-7-3-14(4-8-16)12-19(27)24-25-20(28)18-2-1-11-26(21(18)29)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEDOVCVXSQBKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














